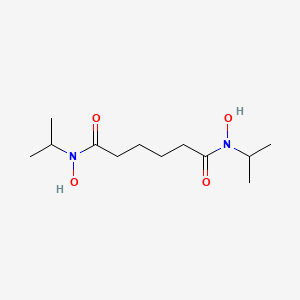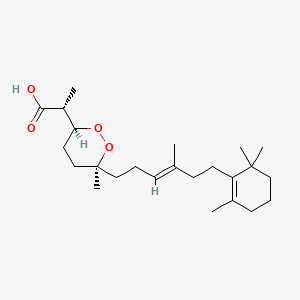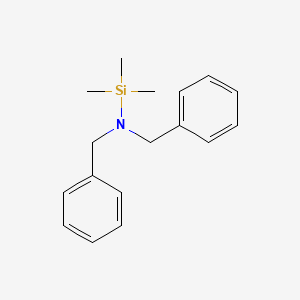![molecular formula C8H7N3 B14464429 1H-Pyrido[3,2-c][1,2]diazepine CAS No. 67434-45-1](/img/structure/B14464429.png)
1H-Pyrido[3,2-c][1,2]diazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrido[3,2-c][1,2]diazepine is a heterocyclic compound that features a fused ring system combining pyridine and diazepine structures. This compound has garnered significant interest due to its potential applications in medicinal chemistry and pharmacology. The unique arrangement of nitrogen atoms within the ring system imparts distinct chemical and biological properties, making it a valuable target for synthetic and therapeutic research.
準備方法
Synthetic Routes and Reaction Conditions: 1H-Pyrido[3,2-c][1,2]diazepine can be synthesized through various methods. One common approach involves the reaction of hydrazinoisocytosines with α,γ-diketoesters . This method typically requires specific reaction conditions, such as the use of a suitable solvent and controlled temperature, to ensure high yields and purity of the desired product.
Industrial Production Methods: Industrial production of this compound often involves optimized synthetic routes that can be scaled up for large-scale manufacturing. These methods may include one-pot synthesis techniques, which streamline the production process by combining multiple reaction steps into a single operation . This approach not only enhances efficiency but also reduces the overall production cost.
化学反応の分析
Types of Reactions: 1H-Pyrido[3,2-c][1,2]diazepine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive nitrogen atoms and the conjugated ring system.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen-containing functional groups into the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the molecule.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonyl-containing derivatives, while reduction reactions can produce amine or alkyl-substituted compounds.
科学的研究の応用
1H-Pyrido[3,2-c][1,2]diazepine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1H-Pyrido[3,2-c][1,2]diazepine involves its interaction with specific molecular targets within cells. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and triggering various biochemical pathways. The exact mechanism depends on the specific derivative and its intended application. For example, certain derivatives may inhibit enzyme activity by binding to the active site, while others may act as agonists or antagonists of specific receptors.
類似化合物との比較
- Pyrrolo[1,2-a][1,3]diazepines
- Imidazo[1,2-a]pyrimidines
- Pyrido[1,2-a]pyrimidines
- Azepines
- Benzodiazepines
- Oxazepines
- Thiazepines
特性
CAS番号 |
67434-45-1 |
|---|---|
分子式 |
C8H7N3 |
分子量 |
145.16 g/mol |
IUPAC名 |
1H-pyrido[3,2-c]diazepine |
InChI |
InChI=1S/C8H7N3/c1-4-8-7(9-5-1)3-2-6-10-11-8/h1-6,11H |
InChIキー |
VCJCULBSFIZKLM-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC=NN2)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



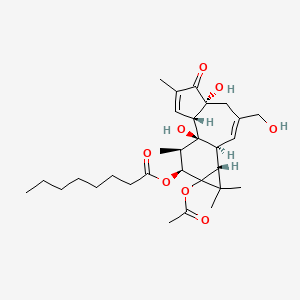
![5-[(2-Methylacryloyl)amino]pentanoic acid](/img/structure/B14464366.png)
![2,7-Naphthalenedisulfonic acid, 4-amino-3-[(4-aminophenyl)azo]-6-[[4-[[4-[(2,4-diaminophenyl)azo]phenyl]amino]-3-sulfophenyl]azo]-5-hydroxy-](/img/structure/B14464374.png)

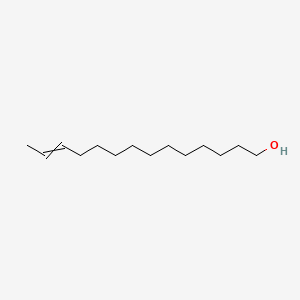
![N-[(2-Nitrophenyl)sulfanyl]benzenesulfonamide](/img/structure/B14464384.png)
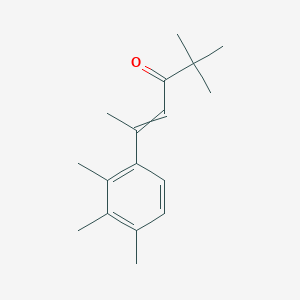
![8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,4-diol](/img/structure/B14464392.png)
